2-(Carbamoylmethyl)furan-3-carboxylic acid
Description
2-(Carbamoylmethyl)furan-3-carboxylic acid is a furan-derived carboxylic acid substituted with a carbamoylmethyl group at the 2-position of the furan ring (Figure 1). Suppliers list it under synonyms such as AKOS033755020 and ZINC225604829, with the InChIKey GTZGJWKQSSXDKW-UHFFFAOYSA-N .
Properties
IUPAC Name |
2-(2-amino-2-oxoethyl)furan-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c8-6(9)3-5-4(7(10)11)1-2-12-5/h1-2H,3H2,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZGJWKQSSXDKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1C(=O)O)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Carbamoylmethyl)furan-3-carboxylic acid typically involves the reaction of furan derivatives with appropriate reagents to introduce the carbamoylmethyl and carboxylic acid groups. One common method involves the reaction of 2-furancarboxylic acid with carbamoylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of 2-(Carbamoylmethyl)furan-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-(Carbamoylmethyl)furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid.
Reduction: The carbamoylmethyl group can be reduced to form 2-(aminomethyl)furan-3-carboxylic acid.
Substitution: The carboxylic acid group can undergo esterification to form esters of 2-(carbamoylmethyl)furan-3-carboxylic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alcohols in the presence of acid catalysts for esterification reactions.
Major Products:
Oxidation: Furan-2,3-dicarboxylic acid.
Reduction: 2-(Aminomethyl)furan-3-carboxylic acid.
Substitution: Esters of 2-(carbamoylmethyl)furan-3-carboxylic acid.
Scientific Research Applications
2-(Carbamoylmethyl)furan-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Carbamoylmethyl)furan-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoylmethyl group can form hydrogen bonds with active sites, while the furan ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Furan-3-carboxylic acid derivatives vary widely based on substituents at the 2- and 5-positions, which significantly influence their physicochemical and biological properties. Key analogs include:
Key Observations :
- Spectroscopic Differentiation : Flufuran (5-hydroxymethyl) was historically misidentified as kojic acid due to similar ¹H-NMR profiles. However, ¹³C-NMR and UV spectra distinguish them, with flufuran showing a protonation constant (log K) of 4.03 vs. 7.68 for kojic acid .
Biological Activity
2-(Carbamoylmethyl)furan-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of 2-(Carbamoylmethyl)furan-3-carboxylic acid can be described as follows:
- Chemical Formula : CHNO
- CAS Number : 1803611-24-6
- Molecular Weight : 183.16 g/mol
This compound features a furan ring, which is known for its reactivity and ability to participate in various biochemical interactions.
Antimicrobial Properties
Research indicates that 2-(Carbamoylmethyl)furan-3-carboxylic acid exhibits antimicrobial activity against several bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in the following table:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines by activating caspase enzymes and disrupting mitochondrial function. A notable case study involved the treatment of human breast cancer cells, where 2-(Carbamoylmethyl)furan-3-carboxylic acid led to a significant reduction in cell viability at concentrations above 50 µM.
Enzyme Interaction
One of the primary mechanisms by which 2-(Carbamoylmethyl)furan-3-carboxylic acid exerts its biological effects is through enzyme inhibition. It has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, highlighting the importance of understanding its interactions in therapeutic contexts.
Cellular Signaling Pathways
The compound modulates several cellular signaling pathways, including:
- Mitogen-Activated Protein Kinase (MAPK) : Influences cell proliferation and differentiation.
- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) : Affects inflammatory responses and cell survival.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that 2-(Carbamoylmethyl)furan-3-carboxylic acid effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections.
- Cancer Cell Apoptosis : Another study highlighted its ability to induce apoptosis in colon cancer cells through mitochondrial pathway activation, with a focus on caspase-3 and caspase-9 activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
